molecular formula C14H19NO5 B276942 5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid

5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid

Cat. No. B276942
M. Wt: 281.3 g/mol
InChI Key: BHERIPJXRVBJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid, also known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMOG is a hypoxia-mimetic agent, which means it mimics the effects of low oxygen levels in the body.

Mechanism Of Action

5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid works by inhibiting the activity of prolyl hydroxylase domain-containing enzymes (PHDs), which are responsible for the degradation of hypoxia-inducible factor (HIF). HIF is a transcription factor that regulates the expression of genes involved in various cellular processes, including angiogenesis, metabolism, and apoptosis. In the presence of 5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid, HIF is stabilized and accumulates, leading to the activation of downstream genes.
Biochemical and Physiological Effects:
5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid has been shown to induce various biochemical and physiological effects in different cell types. These effects include increased expression of angiogenic factors, such as vascular endothelial growth factor (VEGF) and angiopoietin-2, increased glucose uptake and glycolysis, and decreased reactive oxygen species (ROS) production. 5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid has also been shown to protect against ischemia-reperfusion injury in various organs, including the heart, liver, and kidney.

Advantages And Limitations For Lab Experiments

5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid has several advantages as a research tool. It is a stable, water-soluble compound that can be easily synthesized and stored. 5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid can be used to mimic hypoxia in vitro and in vivo, allowing researchers to study the effects of hypoxia on various cellular processes. However, 5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid also has some limitations. It is a non-specific inhibitor of PHDs, which can lead to off-target effects. Additionally, the use of 5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid as a hypoxia-mimetic agent may not fully recapitulate the complex physiological responses to hypoxia in vivo.

Future Directions

5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid has the potential to be used in various fields of research, including cancer, ischemia-reperfusion injury, and inflammation. Some future directions for 5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid research include:
1. Investigating the effects of 5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid on the tumor microenvironment and its potential as an anti-cancer agent.
2. Studying the role of 5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid in the regulation of inflammation and immune responses.
3. Developing more specific inhibitors of PHDs that can be used to study the effects of hypoxia on cellular processes.
4. Investigating the potential of 5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid as a therapeutic agent for ischemia-reperfusion injury in various organs.
In conclusion, 5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid is a hypoxia-mimetic agent that has gained significant attention in the scientific community due to its potential applications in various fields of research. 5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid works by inhibiting the activity of PHDs, leading to the stabilization and accumulation of HIF and the activation of downstream genes. 5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid has been shown to induce various biochemical and physiological effects and has several advantages as a research tool. However, it also has some limitations, and future research is needed to fully understand its potential applications.

Synthesis Methods

5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid can be synthesized through the reaction of 2,4-dimethoxyaniline with diethyl malonate in the presence of sodium ethoxide. The resulting compound is then treated with acid to yield 5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid.

Scientific Research Applications

5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid has been extensively used in scientific research due to its ability to mimic hypoxia, which is a condition of reduced oxygen supply in the body. Hypoxia is known to play a crucial role in various physiological and pathological processes, including cancer, ischemia-reperfusion injury, and inflammation. 5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid has been used to study the effects of hypoxia on these processes and to identify potential therapeutic targets.

properties

Product Name

5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid

Molecular Formula

C14H19NO5

Molecular Weight

281.3 g/mol

IUPAC Name

5-(2,4-dimethoxyanilino)-3-methyl-5-oxopentanoic acid

InChI

InChI=1S/C14H19NO5/c1-9(7-14(17)18)6-13(16)15-11-5-4-10(19-2)8-12(11)20-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,16)(H,17,18)

InChI Key

BHERIPJXRVBJOY-UHFFFAOYSA-N

SMILES

CC(CC(=O)NC1=C(C=C(C=C1)OC)OC)CC(=O)O

Canonical SMILES

CC(CC(=O)NC1=C(C=C(C=C1)OC)OC)CC(=O)O

Origin of Product

United States

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